An In-depth Technical Guide on the Discovery and Synthesis of Acetylsalicylic Acid (Aspirin)
An In-depth Technical Guide on the Discovery and Synthesis of Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical pharmacology of acetylsalicylic acid, commonly known as aspirin. The information is intended for researchers, scientists, and professionals involved in drug development.
Core Compound Data
Acetylsalicylic acid is a nonsteroidal anti-inflammatory drug (NSAID) that has been in clinical use for over a century. It is utilized for its analgesic, antipyretic, anti-inflammatory, and antiplatelet properties.[1][2]
Pharmacokinetic Properties
Aspirin is a prodrug that is rapidly absorbed and then hydrolyzed to its active metabolite, salicylic acid (salicylate).[3] The antiplatelet effect, however, is mediated by the parent acetylsalicylic acid.[3] The pharmacokinetic parameters of aspirin and salicylate are summarized below.
| Parameter | Aspirin (Acetylsalicylic Acid) | Salicylate (Active Metabolite) | Source(s) |
| Bioavailability | 80-100% | - | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | ~1 hour | [4] |
| Peak Plasma Concentration (Cmax) from 80 mg dose | ~1 µg/mL | ~4 µg/mL | [4] |
| Plasma Half-life (t1/2) | ~20 minutes | 2.1 hours (dose-dependent) | [4][5] |
| Protein Binding | 80-90% | 50-80% (concentration-dependent) | [1] |
| Metabolism | Hydrolyzed to salicylate in the gut wall, blood, and liver (CYP2C19 and possibly CYP3A).[1] | Primarily hepatic conjugation with glycine or glucuronic acid.[3] | [1][3] |
| Volume of Distribution | - | 0.1–0.2 L/kg | [1] |
Clinical Efficacy in Primary Prevention of Cardiovascular Disease
The use of low-dose aspirin for the primary prevention of cardiovascular disease (CVD) involves a trade-off between a reduction in ischemic events and an increased risk of bleeding. A meta-analysis of randomized controlled trials has provided the following insights:
| Outcome | Relative Risk (RR) with Aspirin | 95% Confidence Interval (CI) | P-value | Source(s) |
| Major Adverse Cardiovascular Events (MACE) | 0.89 | 0.85–0.93 | < 0.001 | [6] |
| Myocardial Infarction (MI) | 0.88 | 0.78–0.98 | 0.02 | [6] |
| All-Cause Mortality | 0.97 | 0.93–1.01 | 0.13 | [6] |
| Major Bleeding | Increased Risk | - | < 0.001 | [6] |
| Intracranial Bleeding | Increased Risk | - | < 0.001 | [6] |
The U.S. Preventive Services Task Force (USPSTF) concludes with moderate certainty that aspirin use for the primary prevention of CVD events in adults aged 40 to 59 years who have a 10% or greater 10-year CVD risk has a small net benefit.[7] However, initiating aspirin use for primary prevention in adults 60 years or older is not recommended as it has no net benefit.[7]
Experimental Protocols
Synthesis of Acetylsalicylic Acid
Objective: To synthesize acetylsalicylic acid from salicylic acid and acetic anhydride.
Materials:
-
Salicylic acid (2.0 g, 0.015 mole)[8]
-
Acetic anhydride (5 mL, 0.05 mole)[8]
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) (5-10 drops) as a catalyst[8][9]
-
125 mL Erlenmeyer flask[8]
-
Ice bath[8]
-
Buchner funnel and filter paper[11]
-
Deionized water[11]
-
Ethanol[11]
Procedure:
-
Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.[8]
-
In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-10 drops of the acid catalyst.[8][9]
-
Swirl the flask gently until the salicylic acid dissolves.[8]
-
Heat the flask on a steam or water bath for at least 10-15 minutes.[8][10]
-
Remove the flask from the heat and allow it to cool to room temperature.[8] To decompose the excess acetic anhydride, cautiously add 20 drops of water to the cooled mixture in the fume hood.[9]
-
After the reaction is complete, add 50 mL of cold water to the mixture.[9]
-
Cool the mixture in an ice bath to facilitate the crystallization of acetylsalicylic acid.[8] If crystals do not form, gently scratch the inside of the flask with a glass rod.[8][9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[9][11]
-
Wash the crystals with a small amount of ice-cold water to remove any unreacted reagents.[11]
-
Recrystallize the crude product from a mixture of ethanol and water to purify it.[10][12]
-
Dry the purified crystals and determine their weight and melting point (literature melting point: 135-136 °C).[8]
Purity Assessment: Ferric Chloride Test
Objective: To test for the presence of unreacted salicylic acid in the synthesized aspirin.
Principle: Phenols, such as salicylic acid, form a colored complex (typically purple) with ferric chloride solution. Aspirin, being an ester, should not give a positive test.
Procedure:
-
Dissolve a few crystals of the synthesized aspirin in 5 mL of water in a test tube.[8]
-
In separate test tubes, prepare positive (salicylic acid) and negative (commercial aspirin) controls.[11]
-
Add 10 drops of 1% ferric chloride solution to each test tube.[8]
-
Observe and record any color changes. A purple color indicates the presence of salicylic acid.[8][11]
Visualizations
Synthesis of Acetylsalicylic Acid
Caption: Chemical synthesis of aspirin from salicylic acid and acetic anhydride.
Mechanism of Action: COX Enzyme Inhibition
Caption: Aspirin's mechanism of action via irreversible inhibition of COX-1 and COX-2.
Hypothetical Experimental Workflow for Screening NSAIDs
Caption: A logical workflow for the screening and discovery of novel NSAID compounds.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 4. Variability in the pharmacokinetics and pharmacodynamics of low dose aspirin in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Recommendation: Aspirin Use to Prevent Cardiovascular Disease: Preventive Medication | United States Preventive Services Taskforce [uspreventiveservicestaskforce.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Aspirin [home.miracosta.edu]
- 10. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 11. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
